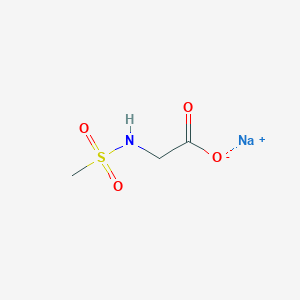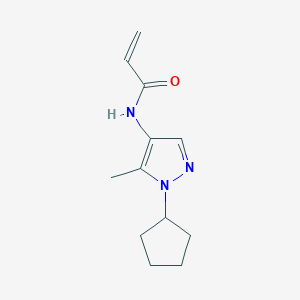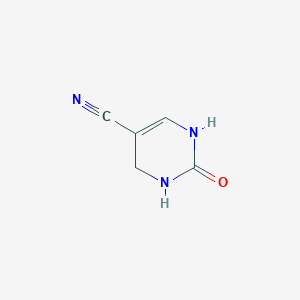
Sodium 2-methanesulfonamidoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-methanesulfonamidoacetate is a chemical compound with the CAS Number: 859980-63-5 . It has a molecular weight of 175.14 and its IUPAC name is sodium [(methylsulfonyl)amino]acetate . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for Sodium 2-methanesulfonamidoacetate is 1S/C3H7NO4S.Na/c1-9(7,8)4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
Sodium 2-methanesulfonamidoacetate is a powder with a melting point of 218-220°C .科学的研究の応用
Electrochemical Properties in Ionic Liquids Sodium 2-methanesulfonamidoacetate has been studied for its electrochemical properties. For instance, in the context of sodium insertion into vanadium pentoxide using a methanesulfonyl chloride-aluminum chloride ionic liquid, the reversible intercalation of sodium into the vanadium pentoxide film was observed, showcasing its potential in electrochemical applications (Su, Winnick, & Kohl, 2001).
Reference in NMR Chemical Shift Measurements This compound is also mentioned as a good internal reference for chemical shift determination in NMR studies involving aqueous solutions containing cyclodextrin and anionic guests. The accuracy of chemical shift measurements is crucial in molecular structure elucidation (Funasaki, Nomura, Yamaguchi, Ishikawa, & Neya, 2000).
Sodium-Ion Batteries Research Sodium 2-methanesulfonamidoacetate has implications in the field of battery research, particularly in the development of sodium-ion batteries. These batteries are gaining attention for large-scale energy storage due to their cost-effectiveness and availability of materials (Delmas, 2018).
Role in Light-Induced Retinopathy Research has explored the use of methanesulfonic acid sodium salt, a related compound, in photoprotective activity against light-induced retinopathy. This shows its potential application in ocular health and the prevention of retinal damage (Wang, Gu, & Xu, 2012).
Green Polymer Electrolyte Membranes The compound has been studied for its use in improving the proton conductivity and solvent stability of green polymer electrolyte membranes for fuel cell applications. This shows its potential in sustainable energy solutions (Vijayalekshmi & Khastgir, 2017).
Aerosol Research It's also relevant in aerosol science, particularly in measuring the effective density of sodium methanesulfonate nanoparticles, which is critical for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors (Perraud, Smith, & Olfert, 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
sodium;2-(methanesulfonamido)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.Na/c1-9(7,8)4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLQFYHCUCYLNE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methanesulfonamidoacetate | |
CAS RN |
859980-63-5 |
Source


|
| Record name | sodium 2-methanesulfonamidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide](/img/structure/B2440901.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)



![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)

![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)

